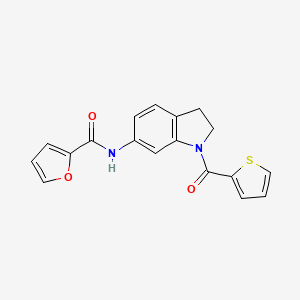

N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLVSGNMURDPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced via a Vilsmeier-Haack reaction, where a formyl group is added to the thiophene ring using DMF and POCl3.

Coupling Reactions: The final step involves coupling the thiophene-2-carbonyl group with the indole moiety and subsequently attaching the furan-2-carboxamide group through amide bond formation.

Chemical Reactions Analysis

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related carboxamides, such as N-(2-nitrophenyl)thiophene-2-carboxamide and N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (). Key comparisons include:

Structural Features

¹ Dihedral angles between aromatic rings (e.g., benzene-thiophene or benzene-furan). ³ Predicted based on interactions observed in similar carboxamides ().

- Substituent Effects: The indoline core in the target compound introduces steric and electronic effects distinct from the 2-nitrophenyl group in compounds. Indoline’s partially saturated ring may enhance solubility or conformational flexibility compared to planar nitrophenyl systems. The dual heterocycles (thiophene and furan) in the target compound could synergistically influence electronic properties (e.g., electron-rich furan vs.

Supramolecular Behavior

- N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions parallel to the (010) plane, while 2NPFC exhibits similar packing without sulfur participation . The target compound’s indoline NH and furan oxygen atoms may enable additional hydrogen-bonding networks, influencing solubility or solid-state stability.

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is a notable compound within the indole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is characterized by its complex structure that combines indole, thiophene, and furan moieties. The compound's unique arrangement contributes to its wide-ranging biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The compound has shown promising results in inhibiting cancer cell proliferation in vitro .

- Antimicrobial Properties : N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide exhibits significant antimicrobial activity against various pathogens. Studies indicate that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by modulating inflammatory cytokines and mediators, thus reducing inflammation in cellular models .

Anticancer Studies

A study highlighted the compound's effectiveness against several cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of key kinases associated with cell proliferation and survival. The IC50 values for these studies ranged from 5 to 15 µg/mL, indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Breast Cancer (MCF7) | 10 | Apoptosis induction |

| Lung Cancer (A549) | 12 | Cell cycle arrest |

| Colorectal Cancer | 8 | Inhibition of growth factor signaling |

Antimicrobial Studies

In antimicrobial evaluations, the compound exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli. These findings position it as a potential candidate for developing new antimicrobial agents .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bactericidal |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling thiophene-2-carbonyl chloride with indoline derivatives under reflux conditions. For example:

- Reagents : Thiophene-2-carbonyl chloride and 6-aminoindoline derivatives are reacted in acetonitrile at reflux (1–3 hours) .

- Workup : Solvent evaporation yields crystalline products. Purification via recrystallization improves purity.

- Optimization : Adjusting stoichiometry (equimolar ratios), solvent choice (polar aprotic solvents like acetonitrile), and reaction time (monitored by TLC) enhances yield. Crystallographic refinement (e.g., hydrogen bonding analysis) confirms structural integrity .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 13.53° between thiophene and benzene rings), and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., aromatic protons at δ 6.5–7.5 ppm) .

- Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content) .

Advanced Research Questions

Q. What computational or experimental strategies are used to analyze intermolecular interactions in the crystal lattice, and how do these interactions influence physicochemical properties?

Methodological Answer:

- Crystallographic analysis : Graph-set notation (e.g., S(6) ring motifs) identifies non-classical hydrogen bonds (C–H⋯O/S) and π-π stacking .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., O⋯H, S⋯H contacts) to packing efficiency.

- Impact on solubility : Weak interactions (e.g., C–H⋯O) may reduce solubility, necessitating co-solvent systems for biological assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity (e.g., kinase inhibition)?

Methodological Answer:

- Core modifications : Substituting the indoline or furan moieties (e.g., introducing electron-withdrawing groups on thiophene) modulates target affinity. For example, N-methylation of the carboxamide improves metabolic stability .

- Biological assays : EGFR inhibition assays (IC values) and cytotoxicity profiling (MTT assays) validate SAR trends. Derivatives with dihedral angles <15° between aromatic rings show improved binding to hydrophobic kinase pockets .

Q. How should researchers address contradictions in reported biological activities of structurally related carboxamide derivatives?

Methodological Answer:

- Data triangulation : Compare assay conditions (e.g., cell lines, incubation times). For instance, antifungal activity discrepancies may arise from variations in fungal strain susceptibility .

- Structural benchmarking : Overlay crystallographic data (e.g., bond lengths, torsion angles) to identify critical structural divergences. For example, C–S bond length variations in thiophene vs. furan derivatives correlate with genotoxicity differences .

- Statistical validation : Use multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent effects in bioassays) .

Q. What safety protocols are recommended for handling hazardous intermediates like thiophene-2-carbonyl chloride during synthesis?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection.

- Waste management : Quench residual acyl chlorides with ice-cold sodium bicarbonate before disposal .

- Storage : Store under inert atmosphere (N) at –20°C to prevent hydrolysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.